molecular formula C8H11NO3 B148315 Ethyl (ethoxymethylene)cyanoacetate CAS No. 94-05-3

Ethyl (ethoxymethylene)cyanoacetate

Cat. No. B148315
CAS RN: 94-05-3
M. Wt: 169.18 g/mol
InChI Key: KTMGNAIGXYODKQ-VOTSOKGWSA-N
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Description

Ethyl (ethoxymethylene)cyanoacetate is a chemical compound that has gained attention due to its utility as a cyanating agent in organic synthesis. It is particularly noted for its role in the cyanation of heterocycles and arenes, which are crucial building blocks in pharmaceuticals and agrochemicals. The compound serves as a nontoxic and readily available source for introducing the cyano group into various molecular frameworks through C-H bond activation .

Synthesis Analysis

The synthesis of ethyl (ethoxymethylene)cyanoacetate involves copper-catalyzed reactions, where it acts as a cyanating agent. The process is facilitated by the presence of di-tert-butyl peroxide (DTBP) and can proceed under ligand-free conditions, which simplifies the reaction setup and makes it more cost-effective. This method has been shown to have a wide substrate scope, making it a versatile reagent for synthesizing a range of (hetero)aryl nitriles . Another approach utilizes copper iodide as a mediator for the cyanation of arylboronic acids and aryl iodides, demonstrating the compound's flexibility in different catalytic systems .

Molecular Structure Analysis

The molecular structure of the reaction products of ethyl (ethoxymethylene)cyanoacetate with other compounds has been studied using spectroscopy and X-ray crystallography. For instance, its reaction with 5-phenoxymethyl-2-amino-2-oxazoline leads to the formation of a 1,4-adduct and a cyclocondensation compound, with the structures confirmed by these analytical techniques. Theoretical studies have also been conducted to understand the regioselectivity and mechanistic pathways involved in these reactions .

Chemical Reactions Analysis

Ethyl (ethoxymethylene)cyanoacetate participates in various chemical reactions, including cross-condensation reactions with ketomethylene compounds, leading to the synthesis of dihydropyridine and pyran derivatives . It also reacts with activated nitriles to produce pyridinthione derivatives, which can be further transformed into thieno[2,3-b]pyridine derivatives . Additionally, it has been used in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, showcasing its utility in heterocyclic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl (ethoxymethylene)cyanoacetate are crucial for its application in synthesis. For example, its reactivity with various substrates under different catalytic conditions highlights its stability and versatility as a reagent . The compound's ability to undergo transesterification to form ethoxyethyl cyanoacetate, a raw material for specialized adhesives, further demonstrates its chemical flexibility and the potential for industrial applications10.

Scientific Research Applications

Microwave-Assisted Synthesis

Ethyl(ethoxymethylene)cyanoacetate plays a role in the microwave-assisted synthesis of substituted pyrazoles and pyrazolo[3,4-d]thiopyrimidines. This method involves the reaction of ethyl (ethoxymethylene)cyanoacetate with phenylhydrazine, leading to the formation of pyrazoles, which can then be converted into pyrazolo[3,4-d]thiopyrimidines using arylisothiocyanate and thiourea (Heravi et al., 2006).

Copper-Mediated C-H Cyanation

Ethyl (ethoxymethylene)cyanoacetate has been used as a safe cyanating agent in the copper-mediated C-H cyanation of (hetero)arenes. This process is facilitated by molecular oxygen as the oxidant and is tolerant to a variety of functional groups (Qi, Hu, & Jiang, 2017).

Synthesis of Ethoxyethyl Cyanoacetate

Research has been conducted on the synthesis of ethoxyethyl cyanoacetate, a key raw material for making low-whitening and low-odor ethoxyethyl-α-cyanoacrylate adhesives. This process uses transesterification with 2-ethoxyethanol and ethyl cyanoacetate (Bin, Ji-wei, & Zheng, 2014).

Copper Iodide Mediated Cyanation

A copper iodide mediated cyanation process has been developed using ethyl (ethoxymethylene)cyanoacetate. This method allows for the creation of aryl nitriles through C(sp2)–CN bond cleavage and demonstrates good tolerance to various functional groups (Qi, Hu, & He, 2016).

Synthesis of Pemirolast Potassium

Ethyl (ethoxymethylene) cyanoacetate has been used in the synthesis of Pemirolast potassium, a drug for treating asthma. The synthesis process includes condensation with triethyl orthoformate and reaction with 2 amino 3 methylpyridine and sodium azide, followed by potassium salt formation (Zou Pei, 2002).

Safety And Hazards

Ethyl (ethoxymethylene)cyanoacetate may cause allergy or asthma symptoms or breathing difficulties if inhaled. It causes serious eye damage and may cause an allergic skin reaction. It may cause respiratory irritation and is harmful if swallowed .

Future Directions

Ethyl (ethoxymethylene)cyanoacetate is a versatile synthetic building block for a variety of functional and pharmacologically active substances . It contains an acidic methylene group, flanked by both the nitrile and carbonyl, and so can be used in condensation reactions like the Knoevenagel condensation or the Michael addition . This reactivity is similar to that of esters of malonic acid .

properties

IUPAC Name

ethyl (E)-2-cyano-3-ethoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMGNAIGXYODKQ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C#N)/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059097
Record name 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester
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Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (ethoxymethylene)cyanoacetate

CAS RN

94-05-3, 42466-67-1
Record name Ethyl 2-cyano-3-ethoxyacrylate
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Record name Ethyl 2-cyano-3-ethoxyacrylate, (2E)-
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Record name 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester
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Record name 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester
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Record name Ethyl 2-cyano-3-ethoxyacrylate
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Record name ETHYL 2-CYANO-3-ETHOXYACRYLATE, (2E)-
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Synthesis routes and methods I

Procedure details

7.9 g (50 mmol) of 2,2-difluoro-1,3-benzodioxole are metallated according to Example 2 at -15° C. with 35 ml (55 mmol) of n-butyllithium (1.60M in hexane) and 6.5 g (55 mmol) of TMEDA in 60 ml of hexane. To the 2,2-difluoro-1,3-benzodioxol-4-yllithium which precipitates there is added at -20° C., over a period of 30 minutes, a solution of 9.3 g (55 mmol) of ethoxymethylenecyanoacetic acid ethyl ester in 30 ml of tetrahydrofuran, an orange-red turbid solution being formed during the reaction, which is exothermic. After stirring for 20 minutes at -15° C., the solution is hydrolysed with 50 ml of 2N hydrochloric acid. The aqueous phase is extracted twice with 80 ml of diethyl ether each time. The organic solutions are washed twice with 50 ml of water each time, dried over MgSO4 and concentrated to dryness by evaporation in a vacuum rotary evaporator. The residue is crystallised from ethanol/water 4:1, affording 10.1 g (72%) of colourless platelets of m.p. 87°-88° C.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Name
Quantity
6.5 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

7.9 g (50 mmol) of 2,2-difluoro-1,3-benzodioxole are metallated according to Example 2 at -15° C. with 35 ml (55 mmol) of n-butyllithium (1.60M in hexane) and 6.5 g (55 mmol) of TMEDA is 60 ml of hexane. To the 2,2-difluoro-1,3-benzodioxol-4-yllithium which precipitates there is added at -20° C., over a period of 30 minutes, a solution of 9.3 g (55 mmol) of ethoxymethylenecyanoacetic acid ethyl ester in 30 ml of tetrahydrofuran, an orange-red turbid solution being formed during the reaction, which is exothermic. After stirring for 20 minutes at -15° C., the solution is hydrolysed with 50 ml of 2N hydrochloric acid. The aqueous phase is extracted twice with 80 ml of diethyl ether each time. The organic solutions are washed twice with 50 ml of water each time, dried over MgSO4 and concentrated to dryness by evaporation in a vaccum rotary evaporator. The residue is crystallised from ethanol/water 4:1, affording 10.1 g (72%) of colourless platelets of m.p. 87°-88° C.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Name
Quantity
6.5 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

The mixture of triethyl orthoformate (33.3 mL, 0.2 mol) and ethyl cyanoacetate (21.3 mL, 0.2 mol) in acetic anhydride (80 mL) was heated at 150-160° C. for 5 h. After cooling to room temperature, the solvent was removed under reduced pressure to give ethyl 2-cyano-3-ethoxyacrylate as a yellow solid (28.5 g, 84%).
Quantity
33.3 mL
Type
reactant
Reaction Step One
Quantity
21.3 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (ethoxymethylene)cyanoacetate
Reactant of Route 2
Reactant of Route 2
Ethyl (ethoxymethylene)cyanoacetate

Citations

For This Compound
314
Citations
Z Li, K Sun, C Cai - Organic Chemistry Frontiers, 2018 - pubs.rsc.org
A method for copper-catalyzed cyanation of heterocycles with ethyl(ethoxymethylene)cyanoacetate as a nontoxic and easily available cyanating agent via C–H bond activation has …
Number of citations: 17 pubs.rsc.org
C Chaimbault, JJ Bosc, C Jarry, JM Leger… - Journal of molecular …, 1999 - Elsevier
The reaction between ethyl(ethoxymethylene)cyanoacetate and 5-phenoxymethyl-2-amino-2-oxazoline leads to a 1,4-adduct and to a 2,3-dihydrooxazolo[3,2-a]pyrimidin-5-one. The …
Number of citations: 13 www.sciencedirect.com
C Qi, X Hu, H Jiang - Chemical Communications, 2017 - pubs.rsc.org
A copper-mediated direct C–H cyanation of (hetero)arenes with ethyl (ethoxymethylene)cyanoacetate as a safe cyanating agent has been successfully developed by using molecular …
Number of citations: 31 pubs.rsc.org
H Antaki - Journal of the American Chemical Society, 1958 - ACS Publications
Discussion The formation of the esters Via and VIb may be explained by the rearrangement of the first-formed peresters of cyclohexene hydroperoxide. The for-mation of cyclohexene-3-…
Number of citations: 18 pubs.acs.org
MM Heravi, N Nami, N Seifi, HA Oskooie… - … , Sulfur, and Silicon …, 2006 - Taylor & Francis

Ethyl(ethoxymethylene)cyanoacetate and ethoxymethylene malononitrile were synthesized from the reaction of malononitrile or ethylcyanoacetate with triethyl orthoformate or …

Number of citations: 17 www.tandfonline.com
MIA Moneam, AMK El-Dean - Journal of Chemical Research, 2004 - journals.sagepub.com
… Condensation of 3 with ethyl ethoxymethylene-cyanoacetate affords compound 5, which may be cyclised in diphenyl ether into pyridothienopyridine 6. Thiourea derivative 7 is cyclised …
Number of citations: 4 journals.sagepub.com
MSA El-Gaby, AA Atalla, AM Gaber, KA Abd Al-Wahab - Il Farmaco, 2000 - Elsevier
… Also, the aminopyrazoles 3 were reacted with some electrophiles such as arylidenemalononitriles, ethoxymethylene malononitrile and ethyl ethoxymethylene cyanoacetate to yield the …
Number of citations: 86 www.sciencedirect.com
LW Deady, MF Mackay… - Journal of heterocyclic …, 1989 - Wiley Online Library
The reactions of ethyl (1,4‐dihydro‐4‐oxoquinazolin‐2‐yl)acetate 4 and 2‐aminoquinazolin‐4(1H)‐one 5 with diethyl ethoxymethylenemalonate (EMME), (ethoxymethylene)…
Number of citations: 17 onlinelibrary.wiley.com
P Saha, HK Indurthi, S Das, H Diwan… - Journal of Molecular …, 2023 - Elsevier
An efficient copper iodide-mediated synthesis of 3-cyanoimidazo[1,2-a]pyridines (4a-4m) from readily available methyl ketones, amino pyridines, and ethyl(ethoxymethylene)…
Number of citations: 1 www.sciencedirect.com
A Krishnaiah, B Narsaiah - Journal of Fluorine Chemistry, 2001 - Elsevier
The reaction of 3-amino-4-trifluoromethyl-6-substituted pyrazolo [3,4-b] pyridines (1) with active methylene compounds, such as ethoxy methylene malononitrile, ethyl-(ethoxymethylene)…
Number of citations: 37 www.sciencedirect.com

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